molecular formula C31H21BrClN3O3S B4344446 (2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4344446
M. Wt: 630.9 g/mol
InChI Key: QPPIEQLAADKGEQ-YZSQISJMSA-N
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Description

(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolopyrimidine structure, followed by the introduction of the various substituents through a series of condensation and substitution reactions. Specific reagents and conditions vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within cells. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets are still under investigation, but they may include enzymes, receptors, or other proteins critical to cell function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2E)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21BrClN3O3S/c1-18-27(29(37)35-21-7-3-2-4-8-21)28(23-9-5-6-10-24(23)33)36-30(38)26(40-31(36)34-18)17-22-15-16-25(39-22)19-11-13-20(32)14-12-19/h2-17,28H,1H3,(H,35,37)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPIEQLAADKGEQ-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=N1)C5=CC=CC=C5Cl)C(=O)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=N1)C5=CC=CC=C5Cl)C(=O)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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